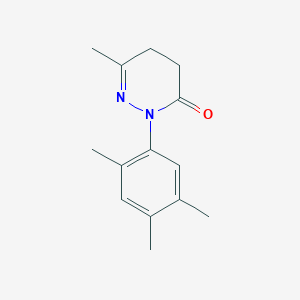
4-Quinolinecarboxaldehyde, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline ring system substituted with a phenyl group at the 2-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylquinoline-4-carbaldehyde typically involves the Doebner reaction, which is a well-known method for constructing quinoline derivatives. The process starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The reaction proceeds through a series of steps including amidation, reduction, acylation, and amination .
Industrial Production Methods: Industrial production of 2-phenylquinoline-4-carbaldehyde may involve large-scale application of the Doebner reaction or other catalytic processes that ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-phenylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: 2-phenylquinoline-4-carboxylic acid.
Reduction: 2-phenylquinoline-4-methanol.
Substitution: Various substituted phenylquinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-phenylquinoline-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a precursor for developing novel therapeutic agents, including anticancer and antimicrobial drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-phenylquinoline-4-carbaldehyde in biological systems involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells. The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of target enzymes .
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-methanol
- 2-Phenylquinoline-4-nitro
Comparison: 2-phenylquinoline-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. This functional group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
117839-38-0 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-phenylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-11H |
InChI Key |
WVUJVQGSMRAXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



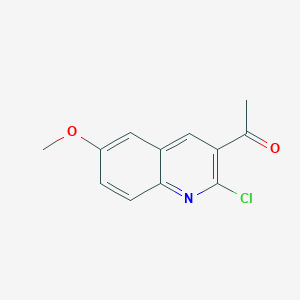
![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)

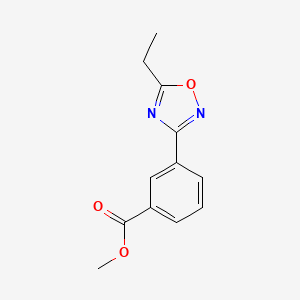
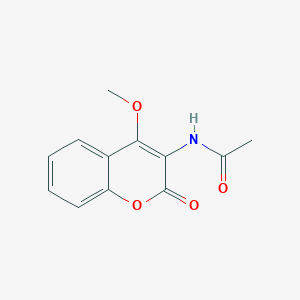
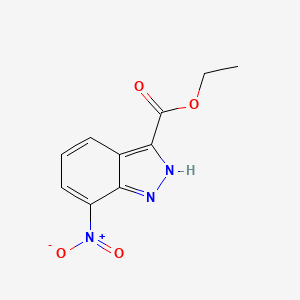
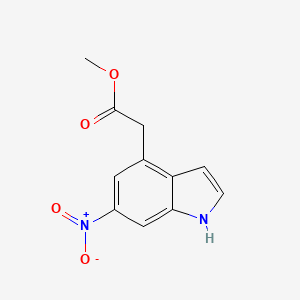
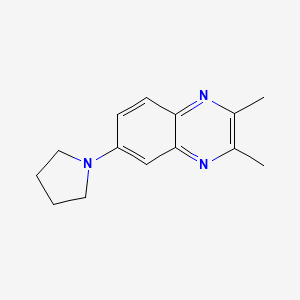

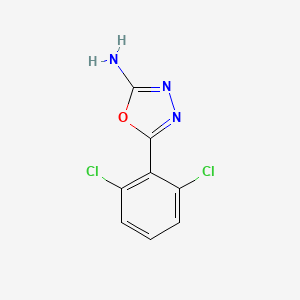

![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
